2-amino-3-(1H-indol-7-yl)propanoic Acid

Fluorescence spectroscopy Protein dynamics Optical probe

Tryptophan analogs (5-HTP, 4-F-Trp) share overlapping absorption with native aromatic residues, preventing selective excitation in multi-Trp proteins. This compound's 46 nm red-shifted emission enables excitation above 310 nm where native Trp is non-fluorescent. • Single-residue detection in complex protein mixtures, validated in E. coli membrane vesicles. • Polarity-sensitive emission: ~400 nm (aqueous) to ~358 nm (hydrophobic interface). • Single-exponential lifetime decay simplifies FRET donor quantification. Available as (S)-enantiomer, ≥98%, with global shipping.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 460096-40-6
Cat. No. B3328403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(1H-indol-7-yl)propanoic Acid
CAS460096-40-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CC(C(=O)O)N)NC=C2
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-3-1-2-7-4-5-13-10(7)8/h1-5,9,13H,6,12H2,(H,14,15)
InChIKeyPQDAIODTDQJFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azatryptophan Identity and Spectral Differentiation


2-Amino-3-(1H-indol-7-yl)propanoic acid (CAS 460096-40-6), commonly referred to as 7-azatryptophan (7-AzaTrp or 7AW), is a non-canonical, isosteric tryptophan analogue in which the C7–H group of the indole ring is replaced by a nitrogen atom [1]. This single-atom substitution shifts the absorption and emission maxima by approximately 10 nm and 46 nm relative to natural tryptophan, enabling selective excitation above 310 nm in a background of tryptophan-containing proteins [1][2]. The compound is available as the (S)-enantiomer (Fmoc-L-7-AzaTrp-OH) through multi-step asymmetric synthesis or enzymatic resolution [3][4], and is primarily procured as a research-grade fluorescent probe rather than a generic amino acid.

Class Non-canonical amino acid fluorescent probe
Stereochemistry (S)-enantiomer (Fmoc-L-7-AzaTrp-OH)
Spectral Window Selective excitation >310 nm vs. Trp background

7-Azatryptophan: Irreplaceable in Fluorescence Assays


Tryptophan and its common analogues (e.g., 5-hydroxytryptophan, 4-fluorotryptophan) share overlapping absorption envelopes with native protein aromatic residues, preventing selective excitation in multi-tryptophan systems [1]. 7-Azatryptophan circumvents this limitation via a 10 nm red-shifted absorbance onset, but this spectral advantage is accompanied by unique physicochemical and biological trade-offs—including a 20-fold lower quantum yield in water (Φ ≈ 0.01 vs. Φ ≈ 0.13 for Trp) [1][2], altered binding thermodynamics upon incorporation [3], and protein-destabilising effects not observed with 4-fluorotryptophan [4]—that make simple one-to-one substitution unworkable for quantitative or comparative studies.

Spectral overlap Common Trp analogues share absorption envelopes with native residues; selective excitation may not be achievable.
Altered quantum yield ~20-fold lower quantum yield in water compared to Trp can reduce signal strength in aqueous assays.
Binding thermodynamics shift Incorporation into peptides can modify binding affinity; results may not directly transfer from natural Trp.
Protein stability 7-AzaTrp can destabilise protein folds, unlike 4-fluorotryptophan; structural preservation may require review.

Quantitative Evidence: 7-Azatryptophan vs. Analogues


Spectral Red-Shift vs. Tryptophan

Replacement of the C7–H group with nitrogen in 7-azatryptophan produces a bathochromic shift in both absorption and emission maxima when compared to tryptophan. The shift is quantitatively reported as 10 nm for absorption and 46 nm for emission in aqueous solution [1][2]. This spectral separation permits selective excitation of 7-azatryptophan-containing proteins at wavelengths >310 nm, where native tryptophan residues exhibit negligible absorbance [1].

Emission red-shift
Head-to-head
Δλ_em ≈ +46 nm (7-AzaTrp vs. Trp)
Supports selective excitation assay context
Aqueous pH 7, Protein Sci. 2004
Fluorescence spectroscopy Protein dynamics Optical probe

Calmodulin-Peptide Binding Affinity Enhancement

In a calmodulin (CaM)-peptide binding model, replacement of the single tryptophan in peptide Baa with 7-azatryptophan yielded a dissociation constant (Kd) of 109 ± 5 pM, compared to 210 ± 10 pM for the native tryptophan-containing peptide—a ~1.9-fold improvement in affinity [1]. Further substitution with 2,7-diazatryptophan gave Kd = 45 ± 2 pM, revealing a systematic trend of increased binding affinity with increasing nitrogen atom count in the indole ring [1].

CaM-peptide Kd
Head-to-head
~2.1-fold tighter binding (Kd 109 vs. 210 pM)
Supports binding thermodynamics assay context
Biochem Biophys Rep. 2016
Protein-protein interaction Binding affinity Calmodulin

Thrombin Affinity Modulation in Hirudin

When tyrosine at position 3 of the hirudin N-terminal domain (residues 1–47) was replaced by 7-azatryptophan (Y3AW) versus tryptophan (Y3W), the 7-azatryptophan variant exhibited a 10-fold reduction in thrombin affinity [1]. This change was attributed to the lower hydrophobicity of the 7-azaindole side chain compared to indole [1].

Thrombin affinity
Head-to-head
10-fold lower affinity vs. Trp variant
Supports hydrophobicity-probing SAR context
Hirudin N-terminus, Protein Sci. 2004
Thrombin inhibition Protein engineering Anticoagulant

Ligand-Binding Sensitivity in Mannitol Permease

In the mannitol permease (EIImtl) of Escherichia coli, biosynthetic incorporation of 7-azatryptophan produced a −28% change in emission signal upon mannitol binding, compared to a −7% change for the wild-type tryptophan-containing enzyme—a 4-fold larger dynamic range [1]. This enhanced sensitivity was maintained even when the enzyme was present at only 10–15% of total membrane protein in vesicles (−5% signal change vs. negligible change for Trp) [1].

Signal change
Head-to-head
4-fold larger ΔF/F upon ligand binding
Supports signal-to-noise assay context
E. coli mannitol permease, Biochemistry 1999
Membrane protein Ligand binding Fluorescence sensor

Protein Stability: 7-Azatryptophan vs. 4-Fluorotryptophan

Among five tryptophan analogues biosynthetically incorporated into staphylococcal nuclease and its mutants, 7-azatryptophan was unique in consistently destabilising all three protein variants in both thermal and guanidine-HCl unfolding experiments. In contrast, 4-fluorotryptophan slightly stabilised the proteins, while 5-fluorotryptophan and 6-fluorotryptophan were neutral [1].

Stability profile
Class-level
7-AzaTrp destabilises; 4-F-Trp stabilises
Stability context may differ from fluorinated analogues
Staphylococcal nuclease, Biochemistry 1998
Protein stability Thermodynamics Tryptophan analogues

Single-Exponential Decay Simplification

7-Azatryptophan in aqueous solution exhibits a single-exponential fluorescence decay, in contrast to the non-exponential (multi-component) decay characteristic of tryptophan [1]. The single-exponential behaviour is attributed to the absence of significant charge-transfer quenching from the excited-state 7-azaindole to the amino acid side chain, a process that is thermodynamically disfavoured because the fluorescent state lies 9.8 kcal/mol (46 nm) below that of tryptophan [1].

Decay kinetics
Head-to-head
Single-exponential decay in water
Simplifies lifetime analysis data interpretation
TCSPC, pH 7, J Phys Chem. 1994
Fluorescence lifetime Time-resolved spectroscopy Protein dynamics

7-Azatryptophan Research & Industrial Applications


Selective Protein Detection in Complex Backgrounds

The 46 nm red-shifted emission of 7-azatryptophan relative to tryptophan [1] enables excitation above 310 nm where native tryptophan residues are essentially non-fluorescent. This property has been exploited to monitor a single 7-azatryptophan-labelled protein within a complex mixture of tryptophan-containing proteins, as demonstrated for the mannitol permease in E. coli membrane vesicles [2]. This scenario is directly relevant to drug-target engagement assays, biosensor development, and in-cell protein interaction studies where spectral discrimination is essential.

Probing Binding Interfaces via Polarity-Sensitive Fluorescence

The fluorescence quantum yield and emission maximum of 7-azatryptophan are exquisitely sensitive to local environmental polarity, shifting from ~400 nm in aqueous buffer to ~358 nm upon burial in a hydrophobic protein interface [1]. Combined with the ~2-fold enhanced binding affinity observed in the calmodulin-peptide system [1], 7-azatryptophan serves as both a binding reporter and an affinity modulator, enabling detailed thermodynamic mapping of protein interaction surfaces.

SAR Studies: Hirudin-Thrombin and Protease Inhibitors

The 10-fold reduction in thrombin affinity upon substituting tryptophan with 7-azatryptophan in hirudin [1] provides a quantitative benchmark for evaluating the hydrophobicity contribution of individual side chains to protease recognition. This makes 7-azatryptophan a valuable tool in medicinal chemistry campaigns aimed at anticoagulant development, where systematic variation of the indole moiety is required to fine-tune inhibitor potency and selectivity.

Simplified Decay Kinetics for Lifetime-Based Assays

The single-exponential fluorescence decay of 7-azatryptophan in water [1] eliminates the multi-exponential fitting ambiguities inherent to tryptophan lifetime measurements. This property is advantageous for high-throughput fluorescence lifetime screening platforms, Förster resonance energy transfer (FRET) experiments requiring a well-defined donor lifetime, and any application where precise lifetime quantification is critical for extracting distance or environmental information.

Application
Selection Property
Validation Focus
Selective protein detection in complex backgrounds
Red-shifted emission enabling excitation above 310 nm
Excitation selectivity vs. Trp-rich environment
Binding interface polarity sensing
Environment-sensitive quantum yield and emission shift
Local hydrophobicity mapping in protein interfaces
Thrombin-hirudin SAR studies
Altered binding affinity through side-chain modification
Contribution of hydrophobicity to protease recognition
Fluorescence lifetime assays
Single-exponential decay characteristic
Lifetime fitting robustness and FRET donor calibration
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